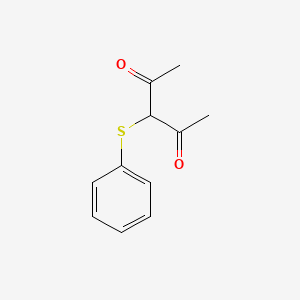
6,7-Dimethyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12 It is a derivative of indene, characterized by the presence of two methyl groups at the 6 and 7 positions on the indene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or rhodium . The reaction conditions often include the use of hot toluene as a solvent and a catalytic amount of the metal complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production.
化学反応の分析
Types of Reactions: 6,7-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed:
Oxidation: Formation of 6,7-dimethylindanone or 6,7-dimethylindane-1-carboxylic acid.
Reduction: Formation of 6,7-dimethylindane.
Substitution: Formation of various substituted indenes depending on the electrophile used.
科学的研究の応用
6,7-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6,7-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific derivative and its application.
類似化合物との比較
- 4,7-Dimethyl-1H-indene
- 2,3-Dihydro-4,7-dimethyl-1H-indene
- 4,7-Dimethylindane
Comparison: 6,7-Dimethyl-1H-indene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions. Compared to 4,7-Dimethyl-1H-indene, the 6,7-dimethyl substitution pattern may result in different steric and electronic effects, leading to variations in chemical behavior and applications.
特性
CAS番号 |
23288-07-5 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
6,7-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
OOOBGDSHHYTWFG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC2)C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


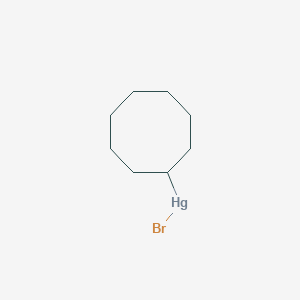

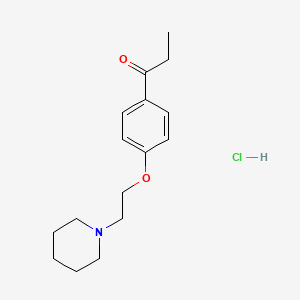





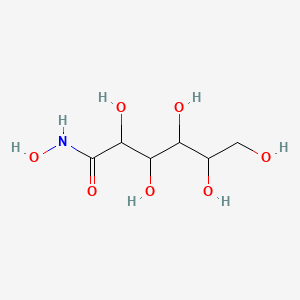
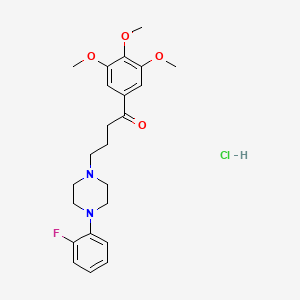
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)

